3-(1-Naphthyl)-D-Alanin 3-(1-Naphthyl)-D-Alanin
Brand Name: Vulcanchem
CAS No.:
VCID: VC3682226
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 215.2

3-(1-Naphthyl)-D-Alanin

CAS No.:

Cat. No.: VC3682226

Molecular Formula:

Molecular Weight: 215.2

* For research use only. Not for human or veterinary use.

3-(1-Naphthyl)-D-Alanin -

Specification

Molecular Weight 215.2

Introduction

Chemical Identity and Fundamental Properties

Nomenclature and Identification

3-(1-Naphthyl)-D-Alanine is a non-proteinogenic amino acid with several systematic names and identifiers. This compound features a naphthyl group attached at the beta position of the D-alanine backbone, creating a unique amino acid with specialized properties.

The compound is formally known by the IUPAC name (2R)-2-amino-3-naphthalen-1-ylpropanoic acid . Other nomenclature variations include:

  • 3-(1-Naphthyl)-D-alanine

  • (R)-α-Amino-1-naphthalenepropionic acid

  • H-D-1-Nal-OH (condensed IUPAC form)

When in its hydrochloride salt form, this compound is identified by CAS Registry Number 122745-09-9 . The free form is associated with PubChem CID 6950505 .

Physical and Chemical Properties

3-(1-Naphthyl)-D-Alanine exhibits distinctive physical and chemical characteristics that make it valuable for various applications. The hydrochloride salt form appears as a white to almost white powder or crystalline solid at room temperature .

Key physicochemical properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₂ (free form)
Molecular Formula (HCl salt)C₁₃H₁₃NO₂·HCl
Molecular Weight (free form)213.28 g/mol
Molecular Weight (HCl salt)251.71 g/mol
LogP2.17
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Topological Polar Surface Area29.10 Ų
Ring Count2
Heavy Atom Count16
Physical StateSolid (at 20°C)
Specific Rotation [α]20/D+6.0 to +10.0° (C=1, MeOH)
SolubilitySoluble in methanol

The compound's specific rotation range of +6.0 to +10.0 degrees (measured at 20°C with concentration of 1 g/100 mL in methanol) confirms its D-configuration . This rotation is a critical parameter for verifying the stereochemical purity of the compound when used in research or pharmaceutical applications.

Structural Characteristics

Molecular Architecture

3-(1-Naphthyl)-D-Alanine possesses a distinctive structure characterized by the attachment of a naphthyl group to the beta carbon of the D-alanine backbone. The compound features the fundamental amino acid structure with a carboxylic acid group and a primary amine, along with the bulky aromatic naphthyl substituent that significantly alters its physical and chemical behavior.

The structural representation can be described using the CXSMILES notation: []NC@HC([])=O . This represents the backbone structure of the compound with the chiral center in the D-configuration, distinguishing it from its L-isomer. The naphthyl group consists of two fused aromatic rings, providing extended π-electron conjugation that contributes to its unique properties.

Stereochemistry and Conformational Analysis

As indicated by its name, 3-(1-Naphthyl)-D-Alanine features the D-configuration at the alpha carbon atom. This stereochemistry is opposite to the naturally occurring L-amino acids found in most proteins. The D-configuration is critical for its specialized applications, particularly in peptide design where altered stereochemistry can provide resistance to natural enzymatic degradation.

The compound's absolute configuration follows the R-system according to the Cahn-Ingold-Prelog priority rules, which is why it is also known as (R)-2-amino-3-naphthalen-1-ylpropanoic acid . This stereochemistry is confirmed through polarimetry measurements, with the specific rotation values consistently showing positive readings between +6.0 and +10.0 degrees .

Applications in Scientific Research

Role in Peptide Chemistry

3-(1-Naphthyl)-D-Alanine serves as a valuable building block in peptide synthesis, offering unique structural and functional properties. The compound is particularly useful in the design of cyclic peptides, as evidenced by its inclusion in the Cyclic Peptide Molecular Property Database (CycPeptMPDB) .

The database indicates that 3-(1-Naphthyl)-D-Alanine (designated as d1-Nal) appears in at least 25 different peptide structures . This prevalence highlights its importance as a non-canonical amino acid in peptide design. When incorporated into peptides, it is classified as a backbone monomer type, fundamentally altering the peptide's structural and functional characteristics .

The naphthyl group introduces several advantageous properties to peptides:

  • Enhanced hydrophobicity, improving membrane permeability

  • Increased resistance to proteolytic degradation due to the D-configuration

  • Additional aromatic interactions that can stabilize secondary structures

  • Potential for π-stacking interactions with aromatic residues in target proteins

These properties make 3-(1-Naphthyl)-D-Alanine an excellent choice for designing peptides with improved pharmacokinetic profiles and specific binding characteristics.

Pharmaceutical Applications

The structural features of 3-(1-Naphthyl)-D-Alanine, particularly its D-configuration and naphthyl side chain, make it valuable for pharmaceutical research. While the search results don't specifically detail pharmaceutical applications, the compound's properties suggest potential uses in drug development.

D-amino acids, including specialized variants like 3-(1-Naphthyl)-D-Alanine, are increasingly important in pharmaceutical chemistry for several reasons:

  • Resistance to proteolytic degradation, leading to improved in vivo stability

  • Novel binding modes to biological targets

  • Ability to induce specific conformational constraints in peptide-based drugs

  • Potential to cross biological barriers more effectively than L-amino acid counterparts

The incorporation of 3-(1-Naphthyl)-D-Alanine into peptide therapeutics could potentially address challenges in peptide drug delivery, such as poor oral bioavailability and short half-lives. The compound's balanced physicochemical profile (LogP of 2.17, topological polar surface area of 29.10 Ų) suggests favorable drug-like properties that could be valuable in pharmaceutical design .

Biological Activity and Structure-Function Relationships

Structural Impact on Biological Interactions

The distinctive structure of 3-(1-Naphthyl)-D-Alanine significantly influences its biological interactions and potential applications. The naphthyl group, with its extended aromatic system, provides a hydrophobic surface that can engage in multiple interaction types with biological targets:

  • π-π stacking with aromatic amino acid residues in proteins

  • Hydrophobic interactions within binding pockets

  • Van der Waals contacts with aliphatic side chains

  • Potential cation-π interactions with positively charged amino acids

The D-configuration at the alpha carbon introduces a conformational constraint that differentiates it from naturally occurring L-amino acids. This stereochemical feature can result in unique spatial arrangements when incorporated into peptides, potentially leading to novel binding modes with biological targets.

Comparative Analysis with Related Compounds

3-(1-Naphthyl)-D-Alanine belongs to a family of structurally related non-proteinogenic amino acids. A comparative analysis with related compounds provides insights into structure-function relationships:

CompoundKey Structural DifferencePotential Impact on Function
3-(1-Naphthyl)-L-AlanineL-configuration at alpha carbonDifferent stereochemical presentation, natural enzyme susceptibility
3-(2-Naphthyl)-D-AlanineNaphthyl attachment at 2-positionAltered spatial arrangement, different binding preferences
3-Phenyl-D-Alanine (D-Phenylalanine)Phenyl instead of naphthyl groupReduced hydrophobicity, smaller spatial footprint
D-AlanineNo aromatic substituentSignificantly different physicochemical properties, limited hydrophobic interactions

This comparison illustrates how subtle structural modifications can potentially lead to significant changes in the compound's biological behavior and applications. The 1-naphthyl group in 3-(1-Naphthyl)-D-Alanine provides a unique spatial arrangement that distinguishes it from other aromatic D-amino acids, potentially offering specialized applications in peptide design and drug development.

Current Research and Future Perspectives

Recent Advances

Recent research related to D-amino acids, including specialized variants like 3-(1-Naphthyl)-D-Alanine, has focused on enzymatic synthesis methods. The development of selective transaminases for efficient symmetric synthesis of D-alanine represents a significant advance in the field . The work on enzymes like Capronia epimyces TA (CeTA) that show high activity for the amination of pyruvate could potentially be extended to the synthesis of more complex D-amino acids .

Enzyme engineering approaches, such as the mutation of specific residues to improve activity and thermostability, demonstrate the potential for optimizing enzymatic synthesis routes . The F113T mutant mentioned in the research showed dramatic improvements in both activity and thermostability, which could be valuable for industrial-scale production of specialized D-amino acids .

Future Research Directions

Several promising research directions could further enhance our understanding and application of 3-(1-Naphthyl)-D-Alanine:

  • Development of more efficient and sustainable synthesis methods, particularly enzymatic approaches

  • Exploration of structure-activity relationships in peptides containing this amino acid

  • Investigation of potential pharmacological activities of peptides incorporating 3-(1-Naphthyl)-D-Alanine

  • Application in peptide-based drug delivery systems, leveraging its balanced physicochemical profile

  • Utilization in peptides designed for specific protein-protein interaction modulation

The unique structural features and physicochemical properties of 3-(1-Naphthyl)-D-Alanine suggest untapped potential in peptide design and pharmaceutical applications that merit further investigation.

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